2-Isopropoxy-1,3-diisopropylbenzene
CAS No.: 141214-18-8
Cat. No.: VC0130631
Molecular Formula: C15H24O
Molecular Weight: 220.356
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 141214-18-8 |
---|---|
Molecular Formula | C15H24O |
Molecular Weight | 220.356 |
IUPAC Name | 1,3-di(propan-2-yl)-2-propan-2-yloxybenzene |
Standard InChI | InChI=1S/C15H24O/c1-10(2)13-8-7-9-14(11(3)4)15(13)16-12(5)6/h7-12H,1-6H3 |
Standard InChI Key | APXUVWNNDMEOEC-UHFFFAOYSA-N |
SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)OC(C)C |
Introduction
Chemical Structure and Properties
2-Isopropoxy-1,3-diisopropylbenzene features a benzene ring with two isopropyl groups at positions 1 and 3, and an isopropoxy group at position 2. This structural arrangement contributes to its unique chemical behavior and applications in pharmaceutical research.
Physical and Chemical Properties
The physical and chemical properties of 2-Isopropoxy-1,3-diisopropylbenzene are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2-Isopropoxy-1,3-diisopropylbenzene
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₄O |
Molecular Weight | 220.35 g/mol |
Density | 0.892±0.06 g/cm³ (Predicted) |
Boiling Point | 289.3±29.0 °C (Predicted) |
Appearance | Colorless to light yellow oil |
LogP | 4.72060 |
PSA (Polar Surface Area) | 9.23000 |
Solubility | Slightly soluble in chloroform and ethyl acetate |
Storage Conditions | Sealed, at room temperature |
Exact Mass | 220.18300 |
Chemical Identifiers
For research and regulatory purposes, 2-Isopropoxy-1,3-diisopropylbenzene is identified using various systematic nomenclature systems, as detailed in Table 2.
Table 2: Chemical Identifiers for 2-Isopropoxy-1,3-diisopropylbenzene
Identifier Type | Value |
---|---|
CAS Number | 141214-18-8 |
IUPAC Name | 1,3-di(propan-2-yl)-2-propan-2-yloxybenzene |
Synonyms | 2-(1-Methylethoxy)-1,3-bis(1-methylethyl)benzene |
SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)OC(C)C |
InChI | InChI=1S/C15H24O/c1-10(2)13-8-7-9-14(11(3)4)15(13)16-12(5)6/h7-12H,1-6H3 |
InChIKey | APXUVWNNDMEOEC-UHFFFAOYSA-N |
MDL Number | MFCD21363770 |
Synthesis Methods and Production
The synthesis of 2-Isopropoxy-1,3-diisopropylbenzene is primarily documented in the context of pharmaceutical manufacturing, particularly in relation to propofol production.
Industrial Synthesis
A significant paper by Pramanik et al. (2014) titled "Commercial manufacturing of propofol: Simplifying the isolation process and control on related substances" describes a commercially viable manufacturing process for propofol that involves 2-Isopropoxy-1,3-diisopropylbenzene as an intermediate or related substance . The paper highlights improvements in the synthesis process that avoid acid-base neutralization events during the isolation of intermediates, thereby simplifying the synthesis for industrial scale production.
The compound is known to be produced during propofol synthesis processes, where it may appear as a by-product or intermediate. Its presence as a documented impurity (Propofol Related Compound C) in pharmacopoeial standards indicates its significance in the synthetic pathway of this important anesthetic agent.
Applications and Uses
Research and Development
2-Isopropoxy-1,3-diisopropylbenzene is primarily designated for research and development purposes, as explicitly stated in safety data sheets and product descriptions . Its structural similarity to propofol makes it valuable in pharmaceutical research, particularly in studies related to anesthetics and their derivatives.
Pharmaceutical Quality Control
Table 3: Pharmaceutical Reference Standard Designations
Pharmacopoeia | Designation |
---|---|
United States Pharmacopeia (USP) | Propofol Related Compound C |
European Pharmacopoeia (EP) | Propofol EP Impurity G |
Chemical Intermediate
Due to its structural features, 2-Isopropoxy-1,3-diisopropylbenzene serves as an intermediate in chemical synthesis pathways. It is described as a "medical intermediate" in some product listings , suggesting its role in multistep synthetic routes leading to active pharmaceutical ingredients. The compound's unique arrangement of functional groups makes it a valuable building block in organic synthesis, particularly for compounds with similar structural motifs.
Relationship to Propofol
2-Isopropoxy-1,3-diisopropylbenzene shares significant structural similarities with propofol (2,6-diisopropylphenol), with the primary difference being the replacement of the hydroxyl group in propofol with an isopropoxy group.
Structural Comparison
The structural relationship between 2-Isopropoxy-1,3-diisopropylbenzene and propofol is central to understanding its significance in pharmaceutical research and quality control. While propofol features a hydroxyl group that is critical for its anesthetic activity, 2-Isopropoxy-1,3-diisopropylbenzene contains an isopropoxy group at the same position, which significantly alters its pharmacological properties.
Role in Propofol Production
In the context of propofol manufacturing, 2-Isopropoxy-1,3-diisopropylbenzene may arise as a by-product during synthesis or through side reactions . Its presence as a documented impurity in pharmacopoeial standards indicates that it is a recognized compound that must be monitored and controlled in pharmaceutical-grade propofol to ensure product quality and patient safety.
The paper by Pramanik et al. specifically addresses "simplifying the isolation process and control on related substances" in propofol manufacturing, which includes managing impurities such as 2-Isopropoxy-1,3-diisopropylbenzene . This highlights the importance of understanding and controlling the formation of this compound during industrial propofol production.
Safety Aspect | Details |
---|---|
GHS Pictogram | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Precautionary Statements | P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
Hazard Codes | Xn (Harmful) |
RIDADR | NONH for all modes of transport |
Related Compounds
2-Isopropoxy-1,3-diisopropylbenzene is part of a family of structurally related compounds that share similar features or are derived from the same basic structure. These relationships provide insights into the chemical behavior and potential applications of the compound.
Structural Analogs
Table 5: Compounds Structurally Related to 2-Isopropoxy-1,3-diisopropylbenzene
Compound Name | Molecular Formula | Relationship |
---|---|---|
1,3-Diisopropylbenzene | C₁₂H₁₈ | Parent hydrocarbon (lacks the isopropoxy group) |
Propofol (2,6-diisopropylphenol) | C₁₂H₁₈O | Has a hydroxyl group instead of an isopropoxy group |
5-Bromo-2-isopropoxy-1,3-diisopropylbenzene | C₁₅H₂₃BrO | Brominated derivative (bromine at position 5) |
2-Isopropoxy-1,3-dimethoxybenzene | C₁₁H₁₆O₃ | Has methoxy groups instead of isopropyl groups at positions 1 and 3 |
Significance of Structural Relationships
The structural relationships between 2-Isopropoxy-1,3-diisopropylbenzene and similar compounds are important for several reasons:
-
Structure-activity relationships: Understanding how structural modifications affect pharmacological activity is crucial for drug development
-
Synthetic pathways: Related structures often share common synthetic intermediates or pathways
-
Analytical chemistry: Structurally similar compounds may present challenges in separation and identification during quality control testing
-
Impurity profiling: Knowledge of potential structural variants aids in comprehensive impurity profiling of pharmaceutical products
Analytical Considerations
Identification and Quantification
The availability of this compound as a reference standard suggests that established analytical methods exist for its detection and quantification in pharmaceutical quality control contexts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume